Mogroside VI B -

Mogroside VI B

Catalog Number: EVT-10989694
CAS Number:
Molecular Formula: C66H112O34
Molecular Weight: 1449.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Mogroside VI B involves several enzymatic processes. The primary method includes the glycosylation of mogrol, an aglycone derived from Siraitia grosvenorii. This process is facilitated by uridine diphosphate glycosyltransferases (UGTs), which catalyze the transfer of sugar moieties to the hydroxyl groups on mogrol. Recent advancements in enzyme engineering have significantly improved the efficiency of these reactions, achieving conversion yields between 91% and 99% through controlled multi-glycosylation routes .

The synthesis pathway begins with the primary glycosylation at the C3 and C24 positions of mogrol, followed by additional branching glycosylation steps that introduce more sugar units, leading to the formation of various mogrosides including Mogroside VI B . These engineered pathways utilize recombinant yeast strains to enhance production efficiency and control over the glycosylation process .

Molecular Structure Analysis

Structure and Data

Mogroside VI B has a complex molecular structure represented by the formula C66H112O34C_{66}H_{112}O_{34} and a molecular weight of approximately 1449.58 g/mol . The structure consists of multiple sugar units attached to a triterpene backbone, which contributes to its sweet taste and functional properties. The detailed structural analysis reveals various hydroxyl groups and glycosidic linkages that define its chemical behavior.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involving Mogroside VI B primarily focus on its glycosylation processes. These reactions are catalyzed by specific UGT enzymes that facilitate the addition of glucose units to the aglycone backbone. For instance, UGTMS1 and UGTMS2 have been identified as key enzymes in producing Mogroside VI B through their ability to catalyze both primary and branched glycosylation reactions, achieving high conversion rates .

The reactions typically involve:

  1. Primary Glycosylation: Initial attachment of glucose at specific hydroxyl groups.
  2. Branched Glycosylation: Further modifications that enhance sweetness by adding additional glucose units.
Mechanism of Action

Process and Data

Mogroside VI B exerts its sweetness through interaction with taste receptors on the tongue, specifically activating sweet taste receptors (T1R2/T1R3). This mechanism is similar to that of sucrose but occurs without raising blood sugar levels, making it suitable for diabetic individuals . The compound's structure allows it to bind effectively to these receptors, triggering a sweet taste sensation while also providing potential health benefits due to its antioxidant properties.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mogroside VI B exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its glycosidic nature.
  • Stability: Shows stability under heat (up to 150 °C) and across a wide pH range (3-12), making it suitable for various food applications .
  • Taste Profile: Characterized by an intense sweetness without calories, making it an attractive alternative to traditional sweeteners.

The compound's stability under different conditions enhances its applicability in food products as a natural sweetener.

Applications

Scientific Uses

Mogroside VI B is primarily utilized as a natural sweetener in food and beverage industries due to its high sweetness potency without contributing calories. It has gained popularity as a sugar substitute in various products aimed at health-conscious consumers. Additionally, research indicates potential medicinal applications in traditional Chinese medicine, where extracts from Siraitia grosvenorii are used for their anti-inflammatory and antioxidant properties .

Furthermore, ongoing studies are exploring its role in metabolic engineering for producing other bioactive compounds, showcasing its versatility beyond mere sweetness enhancement.

Structural Characterization and Classification

Cucurbitane-type Triterpenoid Glycoside Architecture

Mogroside VI B is a cucurbitane-type triterpenoid glycoside derived from the fruit of Siraitia grosvenorii (monk fruit). Its core structure features a 30-carbon cucurbitane skeleton characterized by a tetracyclic ring system (6-6-6-5 arrangement) with methyl groups at C-9, C-10, and C-14 positions. The aglycone moiety, mogrol, undergoes extensive oxidative modifications, including hydroxyl groups at C-3, C-11, C-24, and C-25. This scaffold is glycosylated at two distinct sites: the C-3β position (R1 end) and the C-24 position (R2 end), forming a branched hexaglucoside. The molecular formula is C₆₆H₁₁₂O₃₄ (molecular weight: 1,449.58 g/mol), confirmed by HRESIMS and NMR analyses [1] [9]. The compound exhibits a polar surface area of 555.82 Ų and a calculated log P value of -7.58, indicative of high hydrophilicity due to extensive glycosylation [8].

Glycosylation Patterns and Stereochemical Features

Mogroside VI B contains six glucose units linked through specific glycosidic bonds, distinguishing it from lower glycosylated mogrosides. The glycosylation pattern is as follows:

  • R1 end (C-3 position): A β-(1→6)-linked diglucoside core, further extended by β-(1→2) and β-(1→6) linkages to form a branched tri-glucose chain.
  • R2 end (C-24 position): A β-(1→2)-linked diglucoside terminated by a β-(1→6)-linked glucose, forming a linear tri-glucose chain [3] [10].

All glucosidic bonds exhibit β-configuration, confirmed by band-selective constant-time HSQC/HMBC NMR techniques [9]. The stereochemical complexity arises from the enzyme UGT94-289-3, a glycosyltransferase that catalyzes sequential β-(1→2) and β-(1→6) linkages using UDP-glucose as the donor substrate. This enzyme’s dual-pocket active site accommodates the asymmetric R1 and R2 ends of mogrol intermediates, enabling regioselective glucosylation [3].

Table 1: Glycosidic Linkages in Mogroside VI B

PositionGlycosylation PatternLinkage TypeCatalytic Enzyme
C-3 (R1)Glc-β(1→6)-Glcβ-(1→6)UGT94-289-3
R1 BranchGlc-β(1→2)-Glcβ-(1→2)UGT94-289-3
C-24 (R2)Glc-β(1→2)-Glcβ-(1→2)UGT94-289-3
R2 TerminalGlc-β(1→6)-Glcβ-(1→6)UGT94-289-3

Comparative Analysis with Mogroside Isomers (III, IV, V, VI)

Mogroside VI B belongs to a biosynthetic continuum where glucose units are progressively added to mogrol. Key structural distinctions from related isomers include:

  • Mogroside III: Contains three glucose units (one at R1, two at R2). Lacks sweetness due to incomplete glycosylation [5] [10].
  • Mogroside IV: A tetraglucoside with mixed β-(1→2)/β-(1→6) linkages. Exhibits 392× sucrose sweetness [5] [10].
  • Mogroside V: Pentaglucoside with branched R1 and linear R2 chains. Dominant in ripe fruit (0.8–1.3% w/w) and 425× sweeter than sucrose [5] [10].
  • Mogroside VI: Structural isomer of VI B, differing in glucose branching at C-24. Both contain six glucose units but show distinct bioactivity profiles [2] [9].

Mogroside VI B accumulates during post-ripening processing (35°C for 2 weeks), where UGT94-289-3 converts bitter precursors (e.g., mogroside III) into sweet hexaglucosides. Under optimal conditions, this enzymatic conversion efficiency reaches >95% [10].

Table 2: Structural and Functional Comparison of Key Mogrosides

CompoundGlucose UnitsGlycosylation SitesRelative SweetnessFruit Abundance
Mogroside III3C-3 (1 Glc), C-24 (2 Glc)BitterHigh in unripe fruit
Mogroside IV4C-3 (2 Glc), C-24 (2 Glc)392× sucrose~10% total mogrosides
Mogroside V5C-3 (3 Glc), C-24 (2 Glc)425× sucrose0.8–1.3% (w/w)
Mogroside VI6C-3 (3 Glc), C-24 (3 Glc)>500× sucroseLow (increases 2× post-ripening)
Mogroside VI B6Branched C-3 (3 Glc), Linear C-24 (3 Glc)UndeterminedTrace (post-ripening dependent)

Structural Determinants of Bioactivity

The bioactivity of Mogroside VI B is governed by three structural elements:

  • Hydroxyl Group Density: Six glucose units provide 22 hydroxyl groups, enabling potent hydrogen-bond donation for protein interactions. This facilitates binding to transcriptional regulators like PGC-1α, enhancing its promoter activity by 1.5–2.0 fold at 20 μM [1] [9].
  • Glycosidic Linkage Diversity: Mixed β-(1→2)/β-(1→6) linkages confer conformational flexibility, allowing adaptation to enzyme active sites. This is critical for antioxidant effects, where it scavenges peroxide radicals (851.8 μmol TE/g) more efficiently than DPPH/ABTS radicals [6].
  • Aglycone Modifications: The C-11/C-25 dihydroxy-cucurbitadienol backbone inhibits advanced glycation end-products (AGEs). At 500 μg/mL, it reduces AGEs formation by 58.5% and Nε-(carboxymethyl) lysine (CML) by 71.2%, outperforming aminoguanidine (a synthetic AGEs inhibitor) [6].

The branched hexaglucoside structure enhances solubility (≥50 mg/mL in water) and thermal stability (stable at pH 3–12 and temperatures ≤150°C), making it suitable for functional food applications [5] [8].

Table 3: Bioactivity Parameters of Mogroside VI B

BioactivityExperimental SystemKey MetricsMechanistic Basis
Transcriptional ActivationPGC-1α promoter assay20 μM: Moderate activationBinding to nuclear receptors via hydroxyl clusters
AntiglycationBSA-glucose model500 μg/mL: 71.2% CML reductionTrapping reactive dicarbonyls
AntioxidantRadical scavenging assaysPeroxide radicals: 851.8 μmol TE/gElectron donation from glucose anomeric carbons

Properties

Product Name

Mogroside VI B

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C66H112O34

Molecular Weight

1449.6 g/mol

InChI

InChI=1S/C66H112O34/c1-24(25-15-16-64(6)34-12-10-26-27(66(34,8)35(71)17-65(25,64)7)11-14-36(62(26,2)3)97-58-52(86)47(81)42(76)32(95-58)22-89-56-50(84)44(78)38(72)28(18-67)91-56)9-13-37(63(4,5)88)98-60-54(49(83)43(77)33(96-60)23-90-57-51(85)45(79)39(73)29(19-68)92-57)100-61-55(48(82)41(75)31(21-70)94-61)99-59-53(87)46(80)40(74)30(20-69)93-59/h10,24-25,27-61,67-88H,9,11-23H2,1-8H3/t24-,25-,27-,28-,29-,30-,31-,32-,33-,34+,35-,36+,37-,38-,39-,40-,41-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58+,59+,60+,61+,64+,65-,66+/m1/s1

InChI Key

PVDOAQQONXZZBU-ISABJOOBSA-N

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)C5CCC6(C5(CC(C7(C6CC=C8C7CCC(C8(C)C)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)C)O)C)C

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)[C@H]5CC[C@@]6([C@@]5(C[C@H]([C@@]7([C@H]6CC=C8[C@H]7CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)C)O)C)C

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